molecular formula C16H23Cl2N3O2 B1402483 5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride CAS No. 1452548-06-9

5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride

Cat. No. B1402483
CAS RN: 1452548-06-9
M. Wt: 360.3 g/mol
InChI Key: UIPSHVJMFZTLEW-UHFFFAOYSA-N
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Description

5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride, or 5-MPE-PPY-DHC, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyrazole family, which is composed of heterocyclic compounds that contain both nitrogen and carbon atoms. It has been used in a variety of research fields, including biochemistry, physiology, and pharmacology, due to its unique chemical structure and properties. In

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Condensed Pyrazoles : Ethyl 5-triflyloxy-1H-pyrazole-4-carboxylates, structurally similar to the query compound, have been used as precursors in Sonogashira-type cross-coupling reactions. These reactions yield alkynyl-pyrazoles, which upon further cyclization produce various condensed pyrazoles, indicating the utility of these compounds in complex organic synthesis (Arbačiauskienė et al., 2011).

  • Preparation of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate : This compound, closely related to the query chemical, serves as an important intermediate in pesticide synthesis, specifically for chlorantraniliprole. An expedient route for its synthesis demonstrates the role of such compounds in agricultural chemistry (Yeming Ju, 2014).

  • Microwave-Assisted Amidation : Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, similar in structure to the query compound, has been treated with primary aliphatic amines under microwave-assisted conditions. This method efficiently produces carboxamides, indicating the compound's relevance in facilitating novel synthetic pathways (Milosevic et al., 2015).

Computational and Theoretical Studies

  • Molecular Docking and Quantum Chemical Calculations : Derivatives of 1H-pyrazole, similar to the query compound, have been studied using DFT calculations and molecular docking. These studies explore the molecule's structure, spectroscopic data, and potential biological effects, highlighting its relevance in computational chemistry and drug design (Viji et al., 2020).

Miscellaneous Applications

  • Corrosion Inhibition : Pyrazoline derivatives, which can be synthesized from compounds like the query chemical, have shown potential in corrosion inhibition of mild steel in acidic environments. This application is significant in industrial chemistry, particularly in petroleum refining (Lgaz et al., 2020).

  • Synthesis of Auxin Analogues : Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, a compound structurally related to the query, has been used to synthesize auxin analogues. This indicates its potential application in the study of plant hormones and agriculture (Yue et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially have a variety of biological effects, depending on its structure and the specific context in which it is used .

properties

IUPAC Name

5-[2-(2-methoxyphenoxy)ethyl]-3-pyrrolidin-3-yl-1H-pyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2.2ClH/c1-20-15-4-2-3-5-16(15)21-9-7-13-10-14(19-18-13)12-6-8-17-11-12;;/h2-5,10,12,17H,6-9,11H2,1H3,(H,18,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPSHVJMFZTLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCC2=CC(=NN2)C3CCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride
Reactant of Route 2
5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride
Reactant of Route 3
5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride
Reactant of Route 4
5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride
Reactant of Route 5
5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride
Reactant of Route 6
5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride

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